molecular formula C11H13NOS B7717951 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole CAS No. 250592-91-7

3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole

Cat. No. B7717951
CAS RN: 250592-91-7
M. Wt: 207.29 g/mol
InChI Key: ZTJWBDREQSNUKG-UHFFFAOYSA-N
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Description

3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is synthesized through a specific method and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In biochemistry, this compound has been used to study the regulation of gene expression and protein activity. In pharmacology, this compound has been studied for its potential to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole in lab experiments include its unique chemical properties, high purity, and specificity for certain enzymes and proteins. However, there are also limitations to using this compound, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are many future directions for the study of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole. Some potential areas of research include the development of more efficient synthesis methods, the identification of new targets for this compound, and the optimization of its pharmacological properties. Additionally, this compound could be studied in combination with other drugs or therapies to enhance its effectiveness and reduce potential side effects. Overall, the study of 3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole has the potential to lead to the development of new drugs and therapies for various diseases.

Scientific Research Applications

3-((2-Methyl)-6-methylthiophenyl)-4,5-dihydroisoxazole has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study the mechanism of action of specific enzymes and proteins. In pharmacology, this compound has been studied for its potential use as a therapeutic agent for various diseases.

properties

IUPAC Name

3-(2-methyl-6-methylsulfanylphenyl)-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-8-4-3-5-10(14-2)11(8)9-6-7-13-12-9/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJWBDREQSNUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SC)C2=NOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-6-methylthiophenyl)-4,5-dihydroisoxazole

Synthesis routes and methods I

Procedure details

40 g (0.22 mol) of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline and 1.5 g of copper powder are initially charged in 300 ml of dimethyl disulfide, and 26.1 g of n-butyl nitrite (0.23 mol) are added dropwise at 55-66° C. The mixture is then stirred at 60° C. for 1.5 hours. For work-up, the hot mixture is filtered through activated carbon and then washed with dilute hydrochloric acid and water and then concentrated under reduced pressure. This gives 44.5 g (88%) of a dark oil which solidifies after a while (content according to HPLC (95%). The product can be purified further by trituration with methyl tert-butyl ether.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

19.5 g (170 mmol) of tert-butylnitrite and 20 g of copper powder are initially charged in 30 ml of dimethyl disulfide, and a solution of 20 g (114 mmol) of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline in 100 ml of dimethyl disulfide is added dropwise at from 50 to 55° C. The mixture is subsequently stirred at 60° C. for 1.5 hours. For work-up, the solid is filtered off with suction, and the filtrate is diluted with methylene chloride and extracted with dilute hydrochloric acid. The organic phase is washed with saturated aqueous NaHCO3 solution and dried over sodium sulfate, the drying agent is filtered off and the filtrate is concentrated. Excess dimethyl disulfide is removed under oil pump vacuum.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

25 g (0.14 mol) of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline and 0.2 g of copper(II) chloride are initially charged in 200 ml of dimethyl sulfide, and 16.1 g of n-butyl nitrite (0.15 mol) are added dropwise at 55-62° C. The mixture is then stirred at 60° C. for 0.5 hours. For work-up, the mixture is then washed with dilute hydrochloric acid and water and then concentrated under reduced pressure. This gives 26.3 g (91%) of a dark oil which solidifies after a while (content according to HPLC 96%). The product can be purified further by trituration with methyl tert-butyl ether.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

19.5 g (170 mmol) of tert-butyl nitrite and 20 g of copper powder are initially charged in 30 ml of dimethyl disulfide, and a solution of 20 g (114 mmol) of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline in 100 ml of dimethyl disulfide is added dropwise at from 50 to 55° C. The mixture is then stirred at 60° C. for 1.5 hours. For work-up, the solid is filtered off with suction and the solution is diluted with methylene chloride and extracted with dilute hydrochloric acid. The organic phase is washed with saturated aqueous NaHCO3 solution, dried over sodium sulfate, filtered off and concentrated. Excess dimethyl disulfide is removed under oil pump vacuum.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

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